Bryostatin 13

Description

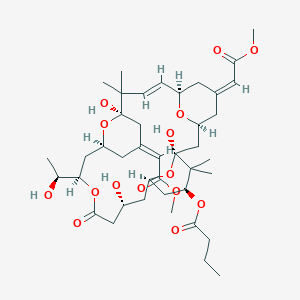

Structure

2D Structure

Properties

CAS No. |

107021-11-4 |

|---|---|

Molecular Formula |

C41H62O15 |

Molecular Weight |

794.9 g/mol |

IUPAC Name |

[(1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1S)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate |

InChI |

InChI=1S/C41H62O15/c1-9-10-34(44)54-33-21-30-18-27(43)19-37(47)53-32(24(2)42)20-29-15-26(17-36(46)51-8)22-40(48,55-29)38(3,4)12-11-28-13-25(16-35(45)50-7)14-31(52-28)23-41(49,56-30)39(33,5)6/h11-12,16-17,24,27-33,42-43,48-49H,9-10,13-15,18-23H2,1-8H3/b12-11+,25-16+,26-17+/t24-,27+,28-,29-,30+,31-,32+,33-,40+,41-/m0/s1 |

InChI Key |

UYHQBUSZLQOCRF-OYLGSXELSA-N |

SMILES |

CCCC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)CC(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)C(C)O)O |

Isomeric SMILES |

CCCC(=O)O[C@H]1C[C@H]2C[C@H](CC(=O)O[C@H](C[C@@H]3C/C(=C\C(=O)OC)/C[C@@](O3)(C(/C=C/[C@H]4C/C(=C\C(=O)OC)/C[C@H](O4)C[C@@](C1(C)C)(O2)O)(C)C)O)[C@H](C)O)O |

Canonical SMILES |

CCCC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)CC(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)C(C)O)O |

Synonyms |

Butanoic acid, (1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-(1R)-1-hydroxyethyl-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo21.3.1.13,7.111,15nonacos-8-en-25-yl ester |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Bryostatin 13

Challenges in the Total Synthesis of Bryostatins

The total synthesis of bryostatins is a formidable challenge for synthetic chemists due to their complex, stereochemically rich structures. Key challenges include the construction of the 20-membered macrolactone ring, the stereoselective formation of the multiple chiral centers, and the installation of the various functional groups with correct stereochemistry.

Key Synthetic Strategies and Methodologies Employed for Bryostatin 13

While a specific total synthesis for this compound is not prominently documented, general strategies for bryostatin synthesis involve convergent approaches where the A, B, and C ring fragments are synthesized separately and then coupled together. Methodologies such as Prins cyclization and macrotransacetalization have been employed in the synthesis of bryostatin analogs. nih.govpnas.org

Spectroscopic and Crystallographic Data for Structural Confirmation

Preclinical Investigations into Biological Activities and Therapeutic Potential

Neurobiological Applications in Disease Models

Enhancement of Synaptic Plasticity and Synaptogenesis

Bryostatin (B1237437) 13 has demonstrated a remarkable ability to positively modulate synaptic plasticity and encourage the formation of new synapses, which are crucial processes for learning and memory.

Research indicates that Bryostatin 13 plays a role in fostering the development and maintenance of neuronal circuits. Studies have shown that it can improve neuronal connections, a key factor in cognitive function. acs.orgresearchgate.net In preclinical models of neurological disorders such as Alzheimer's disease, Fragile X syndrome, and stroke, this compound has been observed to promote synaptic health. fraxa.orgfragilexnewstoday.com The compound is thought to achieve this by activating protein kinase C (PKC), an enzyme vital for maintaining the health of synapses. fraxa.orgfragilexnewstoday.com Furthermore, administration of Bryostatin-1 (B1241195) following a global ischemic event in the brain has been shown to result in therapeutic neurogenesis and synaptogenesis. frontiersin.org This suggests that Bryostatin-1 can help restore dendritic spines and their synapses, thereby ameliorating learning and memory. frontiersin.org

This compound has been shown to augment both the formation and maintenance of synapses. acs.orgnih.govresearchgate.net Preclinical studies in mouse models of Alzheimer's disease have revealed that treatment with Bryostatin-1 can increase the formation and maintenance of synapses. acs.org This effect is partly attributed to its ability to modulate PKC isozymes, which are involved in cytoskeletal dynamics necessary for synaptic formation and maintenance. alzdiscovery.org Specifically, PKCε and PKCα are crucial for the synthesis of synaptic proteins, and their activation by Bryostatin-1 can facilitate synaptogenesis. frontiersin.org In cultured cortical neurons, Bryostatin-1 has been shown to increase synapse density. frontiersin.org

Restoration of Cognitive Function in Animal Models

A significant area of preclinical investigation has been the potential of this compound to restore cognitive functions in various animal models of neurological disorders.

Multiple studies have highlighted the potential of this compound to improve cognitive functions by modulating neuronal connections. acs.orgnih.govresearchgate.net In animal models of Alzheimer's disease, Bryostatin-1 administration has been reported to improve cognition. alzdiscovery.org Specifically, acute oral administration of Bryostatin-1 has been shown to improve learning deficits in the APP/PS1 transgenic mouse model of Alzheimer's disease. acs.org Research has also demonstrated that Bryostatin-1 can restore hippocampal synapses and spatial learning and memory in adult Fragile X mice. fraxa.org In these mice, long-term treatment with Bryostatin-1 significantly improved non-spatial learning and memory. fraxa.orgfragilexnewstoday.com Furthermore, studies on rats with cerebral ischemia have shown that post-ischemic treatment with Bryostatin-1 can preserve learning and memory capacity. synaptogen.com

| Animal Model | Cognitive Domain | Observed Effect | Reference |

| Alzheimer's Disease (APP/PS1 transgenic mice) | Learning and Memory | Improved learning deficits | acs.org |

| Fragile X Syndrome (adult mice) | Spatial Learning and Memory | Restored hippocampal synapses and improved spatial learning and memory | fraxa.org |

| Fragile X Syndrome (mice) | Non-spatial Learning and Memory | Significantly improved non-spatial learning and memory with long-term treatment | fraxa.orgfragilexnewstoday.com |

| Cerebral Ischemia (rats) | Learning and Memory | Preserved learning and memory capacity with post-ischemic treatment | synaptogen.com |

Cellular Neuroprotective Mechanisms

Preclinical evidence strongly suggests that this compound possesses neuroprotective properties, acting through various cellular mechanisms to protect neurons from damage and death.

In preclinical models, this compound has demonstrated neuroprotective potential. alzdiscovery.org Studies using a mouse model for Alzheimer's disease found that treatments with this compound decreased the level of oxidative stress and reduced the level of toxic protein aggregates. acs.orgnih.govresearchgate.net The neuroprotective effects of Bryostatin-1 may also be attributed to an increase in the production of neurotrophins in neural cells. frontiersin.org

Mitigation of Oxidative Stress Responses

Preclinical studies have indicated that Bryostatin 1 may help mitigate oxidative stress. alzdiscovery.orgnih.gov In mouse models of Alzheimer's disease, treatment with Bryostatin 1 was found to decrease the level of oxidative stress. nih.govresearchgate.net This neuroprotective effect is linked to its activation of Protein Kinase C (PKC), particularly the epsilon isoform (PKCε). researchgate.net Oxidative stress and the accumulation of amyloid-β (Aβ) can lead to a decrease in PKCε expression. researchgate.net Conversely, the activation of PKCε by bryostatin can prevent the reduction of manganese superoxide (B77818) dismutase (MnSOD), an important antioxidant enzyme, thereby counteracting oxidative stress. researchgate.net

Reduction of Pathogenic Protein Aggregates (e.g., Amyloid-β Oligomers)

Bryostatin 1 has demonstrated the ability to reduce the levels of toxic protein aggregates, such as amyloid-β (Aβ) oligomers, in preclinical models. nih.govresearchgate.net Its mechanism of action involves the activation of protein kinase C (PKC), which in turn can influence the processing of amyloid precursor protein (APP). pnas.org Specifically, Bryostatin 1 promotes the α-secretase pathway, leading to the production of the non-toxic, soluble sAPPα fragment and reducing the formation of Aβ peptides that form plaques in Alzheimer's disease. pnas.orgnih.gov

In preclinical studies using transgenic mice with Alzheimer's-like pathology, Bryostatin 1 was shown to effectively reduce the levels of both Aβ40 and Aβ42 in the brain. pnas.org Furthermore, it has been demonstrated that Bryostatin 1 protects against the neurotoxicity induced by Aβ oligomers. scielo.brscielo.br This protective effect is associated with the activation of PKCε, which can enhance the degradation of soluble Aβ oligomers. nih.gov

Activation of Autophagy Pathways

Recent preclinical findings suggest that Bryostatin 1 can protect neurons from amyloid-β (Aβ) oligomer-induced toxicity by activating autophagy. scielo.brscielo.br In studies using cultured primary hippocampal neurons, Aβ oligomers were shown to impair autophagic influx, a critical cellular process for degrading and recycling damaged components. scielo.br Treatment with Bryostatin 1 was found to restore this impaired autophagy. scielo.br

The mechanism behind this restoration involves the activation of the mTOR pathway, as evidenced by increased phosphorylation of mTOR and S6K1, key regulators of cell survival and autophagy. scielo.br Interestingly, the Aβ oligomer-induced impairment of autophagy did not appear to occur through the mTOR pathway, suggesting a distinct mechanism of action for Bryostatin 1 in rescuing this cellular process. scielo.br By activating autophagy, Bryostatin 1 helps clear the toxic Aβ aggregates, thus protecting synaptic function and morphology. scielo.br Some research also indicates that PKC agonists like bryostatin-1 can activate autophagy pathways in HIV-1 infected Jurkat cells. scientificarchives.com

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Preclinical evidence strongly suggests that Bryostatin 1 can upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal survival, growth, and synaptic plasticity. alzdiscovery.orgscielo.brgoogle.com In mouse models, intravenous administration of Bryostatin 1 led to a significant increase in total BDNF levels in the brain. nih.gov This effect was observed to be dose-dependent and increased with successive weekly injections. nih.gov

The proposed mechanism involves the activation of Protein Kinase C (PKC), particularly the PKCε and PKCα isoforms, which are known to upregulate the production of neurotrophins like BDNF. google.comresearchgate.net PKCε activation by bryostatin is also thought to enhance synaptogenesis by increasing BDNF levels through the stabilization of its mRNA. nih.gov Furthermore, in the context of Alzheimer's disease pathology where the ApoE4 allele is a risk factor, Bryostatin 1 has been shown to counteract the downregulation of BDNF caused by ApoE4 and amyloid-β oligomers by restoring PKCε activity. jneurosci.org However, it is worth noting that at least one study did not replicate the increase in BDNF after bryostatin administration, indicating some conflicting evidence. alzdiscovery.org

Alpha-Secretase Pathway Activation and Amyloid Precursor Protein Processing

Bryostatin 1 has been shown to modulate the processing of amyloid precursor protein (APP) by activating the non-amyloidogenic α-secretase pathway. synaptogen.comgoogle.com This pathway is considered beneficial as it cleaves APP within the amyloid-β (Aβ) sequence, thus preventing the formation of the neurotoxic Aβ peptides associated with Alzheimer's disease. europeanreview.org The activation of α-secretase leads to the increased production and secretion of a soluble, neurotrophic fragment called sAPPα. pnas.orgeuropeanreview.org

Studies in various cell lines, including human neuroblastoma SH-SY5Y cells and fibroblasts from Alzheimer's disease patients, have demonstrated that Bryostatin 1 potently and rapidly increases the secretion of sAPPα. pnas.orgnih.govsynaptogen.com This effect is mediated through the activation of Protein Kinase C (PKC), with Bryostatin 1 showing particular efficacy in activating PKC-δ and PKC-ε isoforms. nih.gov The activation of these specific PKC isoforms is believed to be a key mechanism by which Bryostatin 1 promotes α-secretase processing over the amyloidogenic β-secretase pathway, thereby reducing the production of toxic Aβ peptides. nih.govsynaptogen.com

Therapeutic Exploration in Specific Neurological Disorders (Preclinical)

Alzheimer's Disease Pathophysiology Models

Bryostatin 1 has been extensively investigated in preclinical models of Alzheimer's disease (AD), demonstrating a range of potentially therapeutic effects. nih.govresearchgate.nettandfonline.com In transgenic mouse models of AD, administration of Bryostatin 1 has been shown to restore synaptic connections, prevent neuronal death, and reduce the hallmark pathologies of amyloid plaques and neurofibrillary tangles. nih.govnih.govresearchgate.net

The primary mechanism of action is believed to be the modulation of Protein Kinase C (PKC), particularly the epsilon isoform (PKCε). scielo.brscielo.br Activation of PKC by Bryostatin 1 has several downstream effects relevant to AD pathophysiology. It promotes the non-amyloidogenic processing of amyloid precursor protein (APP) via the α-secretase pathway, leading to a decrease in the production of toxic amyloid-β (Aβ) oligomers. nih.govresearchgate.netpnas.orgnih.gov Studies have shown that Bryostatin 1 can reduce brain levels of both Aβ40 and Aβ42 in transgenic mice. pnas.org

Furthermore, Bryostatin 1 has been found to mitigate oxidative stress and protect neurons from Aβ-induced neurotoxicity. alzdiscovery.orgnih.govresearchgate.netscielo.brscielo.br It also upregulates the production of brain-derived neurotrophic factor (BDNF), a crucial factor for synaptic growth and repair. scielo.brnih.gov Some research indicates that Bryostatin 1 can restore impaired autophagy, a cellular process for clearing toxic protein aggregates. scielo.brscielo.br These multifaceted actions contribute to the observed improvements in cognitive function and behavioral outcomes in preclinical AD models. pnas.org

Table 1: Summary of Preclinical Findings for Bryostatin 1 in Alzheimer's Disease Models

| Biological Effect | Model System | Key Findings | Citations |

|---|---|---|---|

| Mitigation of Oxidative Stress | Mouse models of AD | Decreased levels of oxidative stress. | nih.govresearchgate.net |

| Cultured neurons, Tg2576 AD transgenic mice | Prevented reduction of MnSOD; inhibited ROS associated with reduced PKCε. | researchgate.net | |

| Reduction of Amyloid-β Aggregates | Transgenic AD mice | Reduced amyloid plaques, Aβ40, and Aβ42 levels in the brain. | pnas.orgnih.gov |

| Mouse models of AD | Decreased levels of toxic protein aggregates. | nih.govresearchgate.net | |

| Cultured primary hippocampal neurons | Protected against Aβ oligomer-induced neurotoxicity. | scielo.brscielo.br | |

| Activation of Autophagy | Cultured primary hippocampal neurons | Restored Aβ oligomer-induced impairment of autophagic influx. | scielo.br |

| Cultured primary hippocampal neurons | Activated the mTOR pathway (increased phosphorylation of mTOR and S6K1). | scielo.br | |

| Upregulation of BDNF | Mice | Increased brain levels of total BDNF. | nih.gov |

| Human neurons | Counteracted ApoE4-mediated downregulation of BDNF. | jneurosci.org | |

| Alpha-Secretase Activation | SH-SY5Y neuroblastoma cells, AD patient fibroblasts | Increased secretion of sAPPα. | pnas.orgnih.govsynaptogen.com |

| Transgenic AD mice | Increased sAPPα and reduced Aβ40 in the brain. | pnas.org |

Multiple Sclerosis and Neuroinflammation Models (e.g., Experimental Autoimmune Encephalomyelitis)

Bryostatin 1 has demonstrated significant therapeutic potential in preclinical models of multiple sclerosis (MS), primarily in the experimental autoimmune encephalomyelitis (EAE) mouse model. Studies have shown that Bryostatin 1 can prevent the onset of neurological deficits when administered preventively in EAE models. pnas.orgnih.gov More notably, it has been shown to reverse existing neurological deficits, even when treatment is initiated at later stages of the disease. pnas.orgnih.gov This suggests that its therapeutic window may extend beyond the initial inflammatory phases of the disease. The beneficial effects of Bryostatin 1 in these models are attributed to its ability to modulate the immune response and protect the central nervous system (CNS). pnas.orgnih.gov In mouse models of MS, treatment with Bryostatin 1 has been shown to reduce inflammation in the animals and prevent and reverse neurological deficits. multiplesclerosisnewstoday.com

The compound is known to be CNS-permeable and acts on antigen-presenting cells to promote the differentiation of lymphocytes into Th2 cells, which could be beneficial in Th1-driven inflammatory conditions like MS. pnas.orgnih.gov Research indicates that Bryostatin 1 targets innate myeloid cells, which suggests it may have therapeutic potential in progressive forms of MS. pnas.orgnih.gov

Immunomodulation of CNS Innate Immune Cells

A key aspect of Bryostatin 1's activity in the CNS is its modulation of innate immune cells, particularly microglia and CNS-associated macrophages. nih.govbiorxiv.org In vitro and in vivo studies have revealed that Bryostatin 1 induces a shift in the transcriptional programs of these cells from a pro-inflammatory to a regenerative phenotype. nih.govbiorxiv.orgresearchgate.netnih.gov This shift is characterized by the downregulation of pathways associated with chronic inflammation and the upregulation of pathways linked to myelin repair. bioworld.com

Functionally, Bryostatin 1 treatment has been shown to prevent microglia-mediated neurotoxicity. bioworld.com It achieves this by stimulating scavenger pathways, enhancing phagocytosis of myelin debris, and promoting the secretion of factors that support oligodendrocyte differentiation. nih.govbiorxiv.orgresearchgate.netnih.gov Furthermore, it downregulates complement production and the polarization of A1 neurotoxic astrocytes. bioworld.com In mixed glial cell cultures, Bryostatin 1 has been observed to potently suppress the expression of C3 in both astrocytes and microglia/CNS macrophages. nih.gov This immunomodulatory effect on CNS innate immune cells is crucial for creating a microenvironment that is conducive to repair and regeneration. nih.govbiorxiv.org

Promotion of Oligodendrocyte Differentiation and Myelination

Bryostatin 1 has been shown to directly and indirectly promote the differentiation of oligodendrocyte progenitor cells (OPCs) and subsequent myelination. It can overcome the inhibitory effects of myelin protein extracts on OPC differentiation. pnas.orgfrontiersin.orgfrontiersin.org This is a critical step for remyelination, as myelin debris that accumulates after demyelination can inhibit this process. frontiersin.orgfrontiersin.org

By modulating microglia and CNS-associated macrophages, Bryostatin 1 enhances their ability to clear inhibitory myelin debris through phagocytosis. nih.gov The compound also stimulates these immune cells to secrete factors that directly promote the differentiation of oligodendrocytes. nih.govresearchgate.netnih.gov In vivo studies using a focal demyelination model in mice have demonstrated that systemic treatment with Bryostatin 1 augments the recruitment of OPCs to the lesion site, their differentiation into mature oligodendrocytes, and ultimately, remyelination. nih.gov This has been observed in both young and aged mice. bioworld.com The promotion of both oligodendrocyte differentiation and the supportive functions of CNS innate immune cells highlights the multi-faceted approach by which Bryostatin 1 may facilitate myelin repair. nih.govfrontiersin.orgfrontiersin.org

Stroke and Ischemic Damage Models

In preclinical models of stroke and ischemic damage, Bryostatin 1 has shown neuroprotective and therapeutic effects. frontiersin.orgfrontiersin.orgnih.govahajournals.org In aged rats subjected to reversible middle cerebral artery occlusion (MCAO) followed by tissue plasminogen activator (tPA)-mediated reperfusion, administration of Bryostatin 1 improved survival rates. nih.govahajournals.orgnih.gov

Repeated administration of Bryostatin 1 after MCAO led to a reduction in infarct volume, decreased hemispheric swelling and atrophy, and improved neurological function at 21 days post-injury. nih.govahajournals.orgnih.gov Histological assessments revealed that Bryostatin 1 treatment attenuated both necrotic and apoptotic cell death and reduced peri-infarct astrogliosis. ahajournals.orgnih.govresearchgate.net The compound also influenced the expression of protein kinase C (PKC) isozymes α and ε in neurons. ahajournals.orgnih.gov Furthermore, in a global cerebral ischemic rat model, Bryostatin 1 treatment led to persistent improvements in spatial learning and memory. frontiersin.org Mechanistically, it was found to enhance Brain-Derived Neurotrophic Factor (BDNF) activity, inhibit neuronal apoptosis in the hippocampus, and attenuate the loss of dendritic spines and synapses caused by ischemia. frontiersin.org

Traumatic Brain Injury Models

Preclinical research suggests that Bryostatin 1 may offer therapeutic benefits for traumatic brain injury (TBI). frontiersin.orgfrontiersin.orgalzdiscovery.org Its neuroprotective potential has been noted in various preclinical models of neurological damage. alzdiscovery.org The mechanisms underlying its potential efficacy in TBI are likely related to its activation of Protein Kinase C (PKC), which is involved in pathways that regulate synaptogenesis and have anti-apoptotic effects. nih.gov By modulating PKC activity, Bryostatin 1 may help protect neurons from the secondary injury cascades that follow a traumatic brain event.

Fragile X Syndrome Research

Bryostatin 1 has been investigated for its potential to address the cognitive and behavioral deficits associated with Fragile X syndrome (FXS). frontiersin.orgfrontiersin.org In a mouse model of FXS, long-term treatment with Bryostatin 1 was shown to rescue autistic-like behaviors and improve non-spatial learning and memory deficits. fraxa.org Specifically, it normalized nesting and marble-burying behaviors and attenuated impairments in contextual fear conditioning memory. frontiersin.org

The therapeutic effects of Bryostatin 1 in FXS models are linked to its ability to activate protein kinase C, an enzyme crucial for maintaining synaptic health, which is impaired in FXS. fraxa.orgfragilexnewstoday.com In animal models, the therapy has been shown to promote synaptic health and improve spatial learning and memory. fraxa.org Research has demonstrated that Bryostatin 1 can restore hippocampal synapses in adult Fragile X mice. fraxa.org It is important to note that the duration of treatment appears to be a critical factor, as short-term treatment showed limited therapeutic effects. frontiersin.org

Oncological and Antineoplastic Activities in Preclinical Models

Bryostatin 1 has been the subject of numerous preclinical studies for its potential as an anticancer agent, although its efficacy in clinical trials as a monotherapy has been limited. alzdiscovery.org Its activity is largely attributed to its modulation of protein kinase C (PKC), a family of enzymes that play a critical role in balancing cell survival and death. alzdiscovery.org While some PKC activators are tumor promoters, Bryostatin 1 has been investigated for its antitumor properties. acs.org

Table 1: Summary of Preclinical Findings for Bryostatin 1

| Indication | Model | Key Findings | Citations |

|---|---|---|---|

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Prevents and reverses neurological deficits, reduces inflammation. | pnas.orgnih.govmultiplesclerosisnewstoday.com |

| Neuroinflammation | In vitro (microglia, astrocytes), In vivo (EAE, focal demyelination) | Shifts microglia to a regenerative phenotype, enhances phagocytosis, promotes oligodendrocyte differentiation. | nih.govbiorxiv.orgresearchgate.netnih.govbioworld.com |

| Stroke/Ischemia | Middle Cerebral Artery Occlusion (MCAO) in rats | Improves survival, reduces infarct volume, improves neurological function, enhances BDNF activity. | frontiersin.orgnih.govahajournals.orgnih.gov |

| Traumatic Brain Injury | Preclinical models | Shows neuroprotective potential through PKC activation. | frontiersin.orgfrontiersin.orgnih.govalzdiscovery.org |

| Fragile X Syndrome | Fmr1 knockout mice | Rescues autistic-like behaviors, improves learning and memory, restores hippocampal synapses. | frontiersin.orgfraxa.orgfragilexnewstoday.comfraxa.org |

Mechanisms of Antiproliferative and Pro-differentiation Effects

This compound, a macrocyclic lactone, has been the subject of preclinical research to determine its potential as a therapeutic agent, particularly in oncology. Its biological activities are complex, often involving the modulation of key signaling pathways that control cell growth and differentiation.

This compound exhibits antiproliferative effects against various cancer cell lines. This activity is largely attributed to its ability to modulate protein kinase C (PKC), a family of enzymes involved in regulating cell growth, proliferation, and apoptosis. nih.govresearchgate.net Bryostatin 1 can inhibit the growth of several human and murine tumor cell lines, including those from breast, lung, and melanoma cancers. aai.org For instance, it has been shown to have a direct antiproliferative effect on B16 melanoma cells. aacrjournals.org

The mechanism of action often involves cell cycle arrest. drugbank.com For example, in the non-small cell lung cancer (NSCLC) cell line HOP-92, low concentrations of bryostatin 1 led to a decrease in the proportion of cells in the G0-G1 phase and an increase in the S phase, suggesting a stimulation of proliferation. aacrjournals.org Conversely, in other cell lines like the human breast cancer cell line MDA MB 231, bryostatin 1 inhibited cell growth. nih.gov This differential effect highlights the context-dependent nature of bryostatin's activity.

The compound's interaction with the PKC family is a key aspect of its antiproliferative mechanism. By binding to the C1 domain of PKC, bryostatin can either activate or, with prolonged exposure, down-regulate PKC isozymes. researchgate.netacs.orgalzdiscovery.org This modulation of PKC can, in turn, affect downstream signaling pathways like the MAPK/ERK cascade, which is crucial for cell proliferation. drugbank.com

Table 1: Effects of Bryostatin 1 on Malignant Cell Proliferation

| Cell Line | Cancer Type | Effect | Reference |

| B16 | Melanoma | Direct antiproliferative effect | aacrjournals.org |

| HOP-92 | Non-Small Cell Lung Cancer | Biphasic: low doses stimulated, high doses had no effect | aacrjournals.org |

| MDA MB 231 | Breast Cancer | Inhibition of cell growth | nih.gov |

| Various | Breast, Lung, Melanoma | Growth inhibition | aai.org |

In addition to inhibiting proliferation, this compound can induce differentiation in various cancer cell lines, particularly those of hematopoietic origin. tandfonline.comtandfonline.com This pro-differentiation effect can cause malignant cells to mature into non-proliferating, terminally differentiated cells.

For example, bryostatin 1 has been shown to induce differentiation in human promyelocytic leukemia (HL-60) cells, chronic lymphocytic leukemia (CLL) cells, and non-Hodgkin's lymphoma cells. tandfonline.comaacrjournals.orgnih.gov In CLL cells, bryostatin 1 treatment led to morphological changes and the expression of surface antigens associated with a more mature phenotype. nih.gov Specifically, it induced the expression of CD22 and CD11c, markers associated with hairy cell leukemia, a more differentiated B-cell malignancy. nih.gov

The mechanism behind this induced differentiation is also linked to PKC activation. tandfonline.comashpublications.org In HL-60 cells, bryostatin 1 activates PKC, which is a necessary step for their monocytic differentiation. tandfonline.com However, the response can be complex; in some contexts, bryostatin 1 can block the differentiation induced by other agents like phorbol (B1677699) esters. aacrjournals.orgpnas.orgnih.govoup.com This suggests a nuanced regulation of differentiation pathways.

Table 2: Induction of Cell Differentiation by Bryostatin 1 in Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Key Markers | Reference |

| HL-60 | Promyelocytic Leukemia | Monocytic differentiation | - | tandfonline.com |

| CLL | Chronic Lymphocytic Leukemia | Maturation to a hairy cell stage | Increased CD22 and CD11c | nih.govashpublications.org |

| WSU-DLCL2 | Diffuse Large Cell Lymphoma | Differentiation | - | tandfonline.com |

Chemosensitization and Multidrug Resistance Reversal

A significant aspect of the preclinical investigation into this compound is its ability to sensitize cancer cells to conventional chemotherapeutic agents and to reverse multidrug resistance (MDR). tandfonline.comtandfonline.comoncotarget.comstanford.edu MDR is a major obstacle in cancer treatment, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), encoded by the mdr1 gene.

Bryostatin 1 has been shown to enhance the cytotoxic effects of various anticancer drugs, including vincristine (B1662923), fludarabine, and paclitaxel (B517696). aacrjournals.orgtandfonline.comdtic.mil For instance, pretreatment with bryostatin 1 significantly increased the antitumor activity of vincristine in a diffuse large cell lymphoma model. tandfonline.comtandfonline.com This effect was associated with an increased accumulation of vincristine in the cancer cells. tandfonline.com

The mechanism for this chemosensitization appears to involve the down-regulation of P-gp. tandfonline.comtandfonline.com Studies have demonstrated that bryostatin 1 can decrease the expression of both mdr1 RNA and P-glycoprotein. tandfonline.com Interestingly, the ability of bryostatin 1 to reverse P-gp-mediated MDR may depend on specific mutations within the P-gp transporter. nih.gov It has also been reported to suppress the expression of COX-2, which can be associated with multidrug resistance. ajol.info

Table 3: Chemosensitization and Multidrug Resistance Reversal by Bryostatin 1

| Cancer Model | Chemotherapeutic Agent | Outcome | Mechanism | Reference |

| Diffuse Large Cell Lymphoma (WSU-DLCL2) | Vincristine | Increased antitumor activity | Down-regulation of mdr1/P-gp | tandfonline.comaacrjournals.orgtandfonline.com |

| Fludarabine-resistant CLL (WSU-CLL) | Fludarabine | Enhanced apoptosis and growth inhibition | - | tandfonline.com |

| Breast Cancer Cell Lines | Paclitaxel | No synergy observed | - | dtic.mildtic.mil |

| Epithelial Ovarian Cancer | Cisplatin | Partial efficacy | - | researchgate.net |

Immunomodulatory Properties in Cancer Immunity

Bryostatin 1 can stimulate various components of the immune system. It has been shown to activate T cells and neutrophils, and to induce the production of proinflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8 by monocytes. aai.orgtandfonline.comtandfonline.com These cytokines can play a role in orchestrating an antitumor immune response.

Furthermore, bryostatin 1 can enhance the immunogenicity of cancer cells by promoting the expression of surface antigens, making them more recognizable to the immune system. researchgate.net This has been observed in chronic lymphoblastic leukemia and non-Hodgkin's lymphoma cells. researchgate.net In combination with other immune-stimulating agents like interleukin-2 (B1167480) (IL-2), bryostatin 1 can synergistically induce the production of interferon-gamma (IFN-γ), a critical cytokine for an effective Th1-type antitumor response. aai.orgnih.gov

Bryostatin 1 has direct effects on cytotoxic T-lymphocytes (CTLs), which are key effector cells in cancer immunity. nih.gov It can induce the proliferation and activation of T cells. aai.org Specifically, it has been shown to stimulate the proliferation of exhausted CD8+ T cells, which are often dysfunctional in the tumor microenvironment. nih.govresearchgate.net

The compound can trigger the development of CTLs from naive T cells and enhance the cytotoxicity of existing CTL clones. whiterose.ac.uk Bryostatin 1, in combination with ionomycin, has been used to expand tumor-specific T cells ex vivo for adoptive cell transfer therapies. nih.govoup.com This combination preferentially activates T lymphocytes that have been previously sensitized to tumor antigens. nih.govoup.com The activation of CTLs by bryostatin 1 is dependent on PKC activation and can lead to an upregulation of the IL-2 receptor, making the T cells more responsive to IL-2. nih.gov

Table 4: Immunomodulatory Effects of Bryostatin 1

| Immune Cell Type | Effect of Bryostatin 1 | Key Mediators/Markers | Reference |

| T-cells | Activation, proliferation, enhanced cytotoxicity | PKC, IL-2R, IFN-γ | nih.govaai.orgnih.govwhiterose.ac.uk |

| Exhausted CD8+ T-cells | Enhanced proliferation and functionality | Upregulation of MAP Kinase 11 | nih.govresearchgate.net |

| Monocytes | Activation, cytokine production | TNF-α, IL-1, IL-6, IL-8 | aai.org |

| Neutrophils | Activation | - | tandfonline.com |

Combinatorial Therapeutic Strategies in Preclinical Oncology

The immunomodulatory properties of bryostatins, including this compound, have led to their investigation in combination with other cancer therapies to enhance anti-tumor responses. bryologyx.comtandfonline.comtandfonline.com Preclinical studies have shown that bryostatins can sensitize some resistant cancer cells to chemotherapy agents. tandfonline.comtandfonline.com For example, Bryostatin-1 has been shown to sensitize fludarabine-resistant chronic lymphocytic leukemia (CLL) cells to the drug, leading to enhanced apoptosis. tandfonline.comtandfonline.com

A significant area of investigation is the combination of bryostatins with immuno-oncology drugs. bryologyx.com Bryostatins have been shown to increase the expression of tumor antigens on B-cell cancers, making them more visible to the immune system. bryologyx.com In a murine model of acute lymphoblastic leukemia, Bryostatin-1 increased the expression of the CAR-T target, CD22, significantly enhancing the response to CAR-T therapy. bryologyx.com This suggests that bryostatins could be used to turn "cold" tumors, which are unresponsive to immuno-oncology agents, into "hot" tumors that can be targeted by the immune system. bryologyx.com

Furthermore, Bryostatin-1 has been studied in combination with other agents like IL-2, where they synergize to induce a strong Th1-type immune response, characterized by high levels of IFN-γ. aai.org This combination has been proposed as a valuable therapy for cancer treatment. aai.org The synergistic activity of Bryostatin-1 with other compounds, such as the synthetic tellurium compound AS101, has also been demonstrated to enhance human myelocytic leukemia cell differentiation in vitro and in a mouse model. tandfonline.com

While Bryostatin-1 as a monotherapy has shown minimal effect in some clinical trials, its potential in combination therapies remains a promising area of research. researchgate.net The U.S. Food and Drug Administration (FDA) has granted orphan drug status to Bryostatin-1 in combination with paclitaxel for esophageal cancer, highlighting the potential of these combinatorial strategies. researchgate.netresearchgate.net

Antiviral Activities in Cellular and Animal Models

Bryostatins have demonstrated notable antiviral activities in various preclinical models, primarily through two distinct mechanisms: the reactivation of latent viral infections and direct inhibition of viral replication.

Reactivation of Latent Viral Infections (e.g., HIV)

A significant barrier to curing HIV-1 is the persistence of a latent reservoir of the virus in resting cells, which is not targeted by current antiretroviral therapies. tandfonline.comtandfonline.complos.org Bryostatins, acting as potent protein kinase C (PKC) activators, have been investigated for their ability to reactivate this latent HIV-1, making the infected cells visible to the immune system for clearance—a strategy known as "shock and kill." plos.orgresearchgate.netaai.org

Preclinical studies have shown that bryostatins can robustly reactivate latent HIV-1 in both monocytic and lymphocytic cell lines at low nanomolar concentrations. tandfonline.comtandfonline.complos.org This reactivation is mediated through the activation of PKC-α and -δ. tandfonline.comtandfonline.complos.org The process also appears to involve the stress-induced AMP Kinase (AMPK) pathway. plos.org

Importantly, research indicates that bryostatins can reactivate latent HIV-1 much more potently than other latency-reversing agents like prostratin (B1679730) and SAHA. plos.org This potent activity, coupled with a lack of general T-cell activation at therapeutic concentrations, makes bryostatins a promising candidate for HIV eradication strategies. tandfonline.complos.org However, a phase I clinical trial with Bryostatin-1 in HIV-infected patients did not show a significant effect on PKC activity or latent HIV-1 transcription, indicating that further research is needed to translate these preclinical findings to the clinic. researchgate.net

Direct Antiviral Mechanisms (e.g., Chikungunya Virus)

In addition to reactivating latent viruses, bryostatins and their analogues have shown direct antiviral activity against certain viruses, such as the Chikungunya virus (CHIKV). acs.org CHIKV is a mosquito-borne alphavirus that can cause severe joint pain. acs.org

Interestingly, while Bryostatin-1 itself was found to be inactive against CHIKV in cell-based assays, several synthetically designed bryostatin analogues, or "bryologs," have demonstrated potent and selective inhibition of CHIKV replication. acs.org These bryologs were found to be among the most potent inhibitors of CHIKV-induced cell death reported to date. acs.orgnih.gov

The mechanism of this anti-CHIKV activity appears to be complex and not solely dependent on PKC modulation. acs.orgnih.gov The finding that Bryostatin-1, a potent PKC modulator, is inactive, while certain bryologs show strong activity, suggests the involvement of a PKC-independent pathway. acs.orgnih.gov This discovery opens up new avenues for the development of novel antiviral therapies targeting as-yet-unidentified cellular targets. acs.orgnih.gov

Investigations in Other Preclinical Disease Models (e.g., Diabetes, Crohn's Disease)

The therapeutic potential of bryostatins extends beyond oncology and virology, with preclinical investigations exploring their effects in other disease models, including Crohn's disease. alzdiscovery.org

In a study using a mouse model of Crohn's disease (IL-10-/- mice with spontaneous colitis), systemic administration of Bryostatin-1 was found to significantly ameliorate the condition. nih.gov The treatment led to a decrease in the disease activity index, inflammatory scores, and levels of proinflammatory mediators. nih.gov

The protective effects of Bryostatin-1 in this model were attributed to two key mechanisms:

Maintenance of intestinal barrier integrity: Bryostatin-1 helped to protect the lining of the intestine, which is often compromised in Crohn's disease. nih.gov

Regulation of the T-helper (Th)/regulatory T-cell (Treg) balance: The compound helped to restore a healthy balance of immune cells in the gut, limiting the excessive inflammation that drives the disease. nih.gov

The study suggested that these beneficial effects may be mediated in part through the activation of the Nrf2 signaling pathway and the inhibition of STAT3/4 signaling. nih.gov These findings indicate that Bryostatin-1 has therapeutic potential for human Crohn's disease, particularly given its established clinical safety profile from trials in other diseases. nih.gov Preclinical work has also suggested potential applications for bryostatins in diabetes, multiple sclerosis, and stroke. alzdiscovery.org

Comprehensive Structure-Activity Relationship (SAR) Analysis

The intricate structure of bryostatins has spurred extensive research into the specific roles of its various functional domains. Structure-activity relationship (SAR) studies have been crucial in identifying the pharmacophore and understanding how different parts of the molecule contribute to its biological activity, particularly its interaction with protein kinase C (PKC) isozymes.

Influence of Macrocyclic Lactone Core Modifications

The 20-membered macrocyclic lactone is a defining feature of the bryostatin family. tandfonline.comtandfonline.com Early hypotheses suggested that the A- and B-rings primarily acted as a "spacer domain" to correctly position the C-ring "recognition domain" for PKC binding. pnas.org This has led to the design of simplified analogs where the macrocyclic core is altered.

Research has shown that the linker region of the bryostatin structure can be varied significantly without completely eliminating biological activity. google.com Synthetic strategies have explored different-sized macrocycles. For instance, analogs with a contracted 16-membered macrolactone, substituting the A- and B-rings with a simpler salicylate-derived linker, retained nanomolar affinity for PKC, demonstrating that the northern fragment could be drastically simplified. acs.org Conversely, ring-expanded bryostatin analogs with a 31-membered macrocycle have also been synthesized and, interestingly, have shown activity against a range of cancer cell lines, whereas their acyclic precursors were inactive. nih.gov These findings indicate that while the native 20-membered ring is not strictly essential, a macrocyclic structure is critical for presenting the key binding elements in a biologically active conformation.

Table 1: Impact of Macrocyclic Core Modifications on PKC Affinity

| Analog Type | Modification | Resulting PKC Affinity (Ki) | Reference |

|---|---|---|---|

| Salicylate-Derived Analog | 16-membered macrolactone replacing A/B rings | 18 nM | acs.org |

| Ring-Expanded Analog | 31-membered macrolactone | Active against cancer cell lines | nih.gov |

| Acyclic Precursor | Cleaved macrocycle | Inactive | nih.gov |

| des-B-ring Analog | 21-membered expanded macrocycle (unexpected) | Nanomolar binding affinity for PKC | acs.org |

A-Ring Functional Group Contributions to PKC Binding and Selectivity

The A-ring, once considered part of a mere scaffold, has been shown to play a critical role in modulating PKC isoform selectivity and conferring the unique biological profile of bryostatins. pnas.orgnih.gov Modifications to the A-ring substituents, particularly at the C7 position, have a profound impact on activity. For example, bryostatin 2, which lacks the C7-acetate group found in bryostatin 1, is unable to activate conventional PKCβ1 at certain concentrations, implicating the C7 position as a key contributor to conventional-PKC activity. pnas.org

Synthetic studies creating simplified analogs have reinforced this finding. C7-acetoxy and C7-hydroxy bryologs were shown to modulate activity for conventional PKC. pnas.org Analogs that contain polar oxygen functionalities on the A- and B-rings tend to exhibit "bryo-like" behavior, whereas those lacking these polar groups behave more like phorbol esters ("PMA-like"). nih.govresearchgate.net This demonstrates that the A-ring is not merely a passive spacer but an active participant in defining the biological response. nih.gov

Table 2: A-Ring Modifications and PKC Selectivity

| Compound | Key A-Ring Feature | Effect on PKC Activation | Reference |

|---|---|---|---|

| Bryostatin 1 | C7-acetate | Activates conventional and novel PKC isoforms | pnas.org |

| Bryostatin 2 | C7-hydroxyl (lacks acetate) | Unable to activate PKCβ1 at 200 nM | pnas.org |

| C7-deoxy analog | Lacks C7 oxygenation | Attenuated activation of PKCβ1 relative to bryostatin 1 | pnas.org |

| Merle 23 / Merle 32 | No polar functionalities on A/B rings | PMA-like behavior | nih.gov |

| Merle 28 / Merle 30 | Polar oxygen functionalities on A/B rings | Bryo-like behavior | nih.gov |

B-Ring Modifications and Their Impact on Biological Profiles

However, the presence and nature of the B-ring are crucial for differentiating the biological response from that of phorbol esters. acs.org The synthesis of des-B-ring analogs, which contained A-ring features identical to bryostatin 1, resulted in compounds that displayed a phorbol-like biological function. acs.org This suggests that characteristics of the B-ring, whether conformational or related to properties like lipophilicity, play a critical role in shifting the biological response from PMA-like to the more nuanced bryostatin-like profile. acs.org The replacement of the A- and B-pyran rings with phenyl rings also led to a loss of high-affinity binding and a shift to PMA-like behavior. nih.gov

C-Ring Functionality and Specific Protein Interactions

There is a strong consensus from SAR studies that the C-ring and its substituents constitute the primary "recognition domain" for PKC. pnas.org Early studies identified the C1-carbonyl, C19-hydroxyl, and C26-hydroxyl groups as compelling candidates for controlling PKC affinity. pnas.org

Modifications within this region have significant consequences for binding:

C19-Hydroxyl : Elimination of the hydroxyl group at C19, as seen in bryostatin 16, results in a dramatic loss of activity. nih.gov This is thought to be a critical group for mediating affinity to PKC. nih.gov

C26-Hydroxyl : This group is also essential. Acylation of the C26-hydroxyl completely abrogates specific binding to PKC. nih.govijirt.org

C21–C34 enoate : Hydrogenation of the C-ring's exocyclic enoate was found to significantly diminish PKC affinity, in contrast to similar modifications on the B-ring. nih.gov

These findings underscore the C-ring's role as the principal pharmacophore, directly engaging with the C1 domain of PKC to mediate the initial binding event.

Stereochemical Effects on Activity

One of the most critical stereocenters is at C26. Inversion of the natural (R)-configuration of the hydroxyethyl (B10761427) group at C26 leads to a significant (approximately 30-fold) loss of activity. google.comijirt.org This suggests that the precise orientation of this side chain is crucial for optimal interaction with the PKC binding pocket. The methyl group at C25 may also contribute by limiting bond rotation near this critical region, helping to lock the molecule into a high-affinity binding conformation. google.com

Specific Structural Determinants of this compound's Biological Profile (e.g., 20-Deoxy Status)

This compound belongs to the 20-deoxy class of bryostatins, a structural feature that profoundly influences its biological activity. tandfonline.comtandfonline.compsu.edu While most bryostatins, like bryostatin 1, possess a C(20)-O-acyl group, this compound has a hydrogen at this position. This distinction appears to separate its activity profile from that of other well-studied bryostatins.

A significant body of evidence suggests that bryostatin 1 and similar C(20)-O-acyl compounds are potent immunostimulants, capable of activating T cells and neutrophils. tandfonline.compsu.edu This immunostimulatory action is considered a potential mechanism for their antitumor effects. psu.edu In stark contrast, this compound has not been found to exhibit these immunostimulatory effects. For example, while bryostatins 1, 3, 8, and 9 activate neutrophil chemiluminescence, this action has not been detected for this compound. psu.edu Furthermore, this compound is unable to stimulate colony formation from bone marrow progenitor cells, a task readily performed by several other bryostatins. psu.edu This suggests that the biological mechanism of action for the 20-deoxy class may be fundamentally different, likely not relying on the same immunostimulatory pathways as the C(20)-O-acyl bryostatins. psu.edu

Table 3: Comparative Biological Activities of Bryostatin Classes

| Compound/Class | Key Structural Feature | Immunostimulatory Activity (e.g., Neutrophil Activation) | Reference |

|---|---|---|---|

| Bryostatin 1, 3, 8, 9 | C(20)-O-acyl group | Present | psu.edu |

| This compound | 20-deoxy (C20-H) | Not detected | tandfonline.compsu.edu |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| Bryostatin 1 | This compound |

| Bryostatin 2 | Bryostatin 16 |

| Bryostatin 3 | Merle 23 |

| Bryostatin 4 | Merle 28 |

| Bryostatin 7 | Merle 30 |

| Bryostatin 8 | Merle 32 |

| Bryostatin 9 | Phorbol 12-myristate 13-acetate (PMA) |

| Bryostatin 10 | WN-1 |

Computational Modeling and Pharmacophore Development

Computational modeling has been an indispensable tool in understanding the structure-activity relationships (SAR) of the bryostatin family and in guiding the rational design of simplified, more accessible, and functionally potent analogs. pnas.orgnih.govacs.org Early computational studies focused on identifying the key structural features responsible for the high-affinity binding of bryostatins to their primary biological target, protein kinase C (PKC). nih.govpnas.org

By comparing the structures of known PKC activators that compete for the same binding site, including the endogenous activator diacylglycerol (DAG) and the potent tumor-promoting phorbol esters, a pharmacophore model was proposed. pnas.orgpnas.org This model hypothesized that a specific spatial arrangement of hydrogen bond donors and acceptors was crucial for recognition and binding within the C1 domain of PKC. acs.orgresearchgate.net For the bryostatins, computer modeling suggested that the C1 carbonyl, C19 hydroxyl, and C26 hydroxyl groups were the critical elements of this pharmacophore. nih.gov Computational analysis revealed an excellent spatial correlation between these key oxygen atoms in bryostatin and the C4, C9, and C20 oxygens of phorbol, with a root-mean-square deviation of only 0.16 Å. nih.gov

This pharmacophore hypothesis was strongly supported by SAR data from natural and semisynthetic bryostatins. For instance, chemical modification of the C26 hydroxyl group, either through esterification or inversion of its stereochemistry, led to a dramatic decrease in PKC binding affinity. nih.gov Conversely, modifications to the ester groups at C7 and C20, such as in this compound which is a C20-deoxy analog, were found to have a much less significant impact on binding affinity. nih.gov

The pharmacophore model became a foundational guide for a function-oriented synthesis (FOS) strategy, aimed at creating simplified analogs that retained the essential "recognition domain" (the southern portion of the molecule containing the C1, C19, and C26 functionalities) while simplifying the northern "spacer domain" (C4-C14 region). acs.orgpnas.org Computer modeling of these designed "bryologs" indicated they could adopt low-energy conformations that closely matched the crystal structure of bryostatin 1, preserving the critical spatial orientation of the pharmacophoric groups. pnas.orgnih.gov Subsequent synthesis and biological evaluation confirmed that these simplified analogs bound to PKC with high affinity, some even surpassing the potency of the natural products. natap.orgcore.ac.uk

Further computational work, including docking simulations and molecular dynamics, has provided deeper insights into the binding mode of bryostatins within the C1b domain of PKCδ. researchgate.netpharm.or.jp These studies have modeled the hydrogen bonding interactions between the ligand's key functional groups and the main chain of amino acid residues like Gly253 at the bottom of the binding cavity. researchgate.netpharm.or.jp Such models successfully explain the SAR of various bryostatin congeners and have been instrumental in the ongoing design of new analogs with tailored PKC isoform selectivity and improved therapeutic profiles. pnas.orgtandfonline.com

Table 1: PKC Binding Affinities of Bryostatin 1 and Selected Analogs

| Compound | Key Structural Feature(s) | PKC Binding Affinity (Ki, nM) |

| Bryostatin 1 | Natural Product | 1.35 tocris.com |

| Bryostatin 2 | C7-OH instead of C7-octadienoate | 5.9 natap.org |

| Analog 1 | Simplified "bryolog" | 3.0 pnas.org |

| Analog 2 ("Picolog") | Analog 1 with C26-des-methyl | 0.25 core.ac.uk |

| Analog 3 | C7-OH bryolog | 3.4 natap.org |

| Merle 48 | Hybrid with DAG-lactone C-ring | 363 nih.gov |

Therapeutic Potential and Research Applications

Preclinical and Clinical Studies in Oncology

Extensive preclinical and clinical studies have been conducted on Bryostatin 1 for various cancers. nih.govtandfonline.commdpi.com There is no readily available information on preclinical or clinical trials that have specifically evaluated this compound for any oncological indication.

Investigations into Neurological Disorders (e.g., Alzheimer's Disease)

Bryostatin 1 has shown promise in preclinical models of Alzheimer's disease and has been the subject of clinical investigations for this condition. alzdiscovery.orgnih.govnih.govmedicalnewstoday.com There is no available research that specifically examines the potential of this compound in the context of neurological disorders.

Role in HIV/AIDS Eradication Research

Bryostatin 1 and its synthetic analogs have been investigated for their ability to activate latent HIV reservoirs, a key strategy in HIV eradication research. nih.govdrugtargetreview.comeurekalert.orgplos.org There is a lack of studies specifically investigating the role of this compound in this area of research.

Advanced Research Directions and Future Perspectives

Identification and Validation of Emerging Molecular Targets

Current research is expanding beyond the well-established interaction with protein kinase C (PKC) to identify and validate additional molecular targets of Bryostatin (B1237437) 13. This exploration is crucial for a comprehensive understanding of its multifaceted biological effects and for uncovering new therapeutic avenues.

Comprehensive Mechanistic Delineation Beyond PKC

While Bryostatin 1's mechanism of action is largely attributed to its interaction with PKC, studies are increasingly investigating its engagement with other cellular proteins. Notably, Bryostatin 1 has been shown to bind to and activate the synaptic protein Munc13-1, which plays a critical role in neurotransmitter release alzdiscovery.orgresearchgate.netresearchgate.netacs.orgnih.govnih.gov. This interaction suggests that Bryostatin 1 may exert its effects through pathways independent of PKC, offering a broader scope for its therapeutic application alzdiscovery.org. Further research is focused on comprehensively delineating these non-PKC-mediated mechanisms, including their contribution to neuroprotection and other cellular processes alzdiscovery.orgexcli.de.

Rational Design of Highly Selective and Potent Bryostatin 13 Analogs

The complexity and limited availability of natural bryostatins have spurred efforts in rational design and synthesis of simplified analogs. The goal is to create compounds with enhanced potency, selectivity, and improved pharmacokinetic properties, thereby optimizing their therapeutic potential.

Engineering for Isoform-Specific PKC Modulation

Protein kinase C exists as multiple isoforms, each with distinct roles in cellular signaling. Research is actively pursuing the design of this compound analogs engineered for isoform-specific PKC modulation acs.orgnih.govnih.gov. By targeting specific PKC isoforms, such as PKCε, researchers aim to fine-tune the therapeutic effects and potentially mitigate unwanted side effects associated with broad-spectrum PKC activation or inhibition nih.govnih.gov. This approach is critical for developing agents with tailored pharmacological profiles for different disease states.

Optimization for Non-PKC Target Engagement

In parallel with isoform-specific PKC modulation, research is also focused on optimizing analogs for engagement with non-PKC targets. The identification of Munc13 as a target, for instance, opens avenues for designing this compound analogs that specifically modulate this protein's function or other newly identified targets. Such optimization aims to harness the full spectrum of this compound's biological activities, potentially leading to novel therapeutic strategies alzdiscovery.orgresearchgate.netresearchgate.netacs.orgnih.govnih.gov.

Exploration of Novel Preclinical Therapeutic Avenues for this compound

Preclinical studies have highlighted the potential of this compound in a range of therapeutic areas beyond its initial focus on cancer. Emerging research is exploring its efficacy in neurological disorders such as Alzheimer's disease, multiple sclerosis, and fragile X syndrome, as well as in conditions like stroke and traumatic brain injury alzdiscovery.orgexcli.de. Furthermore, its role in modulating neuroinflammatory pathways and oxidative stress is under investigation, suggesting broader preclinical applications alzdiscovery.orgexcli.de. The potential for this compound to activate latent HIV reservoirs is also an area of active research, proposing a novel strategy for HIV eradication stanford.edu.

Integration of Systems Biology and Omics Data for Mechanistic Elucidation

The complex biological effects of this compound necessitate a systems biology approach for comprehensive mechanistic elucidation. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how this compound interacts with cellular networks mkon.nu. This data-driven approach is crucial for identifying novel targets, understanding resistance mechanisms, and predicting therapeutic responses. By leveraging these advanced analytical techniques, researchers aim to unravel the intricate signaling cascades influenced by this compound, paving the way for more precise therapeutic development and personalized medicine strategies.

Biotechnological Approaches for Sustainable Production

The sustainable and scalable production of this compound, like other bryostatins, presents significant challenges primarily due to its natural origin and complex biosynthesis. Bryostatins are complex macrolide lactones originally isolated from the marine bryozoan Bugula neritina. However, extensive research indicates that these compounds are synthesized by an uncultured symbiotic bacterium, identified as "Candidatus Endobugula sertula," associated with the bryozoan host ( researchgate.net, nih.gov, researchgate.net, nih.gov, semanticscholar.org, rwu.edu). The inherent difficulty in cultivating this marine symbiont in laboratory settings, coupled with the low natural abundance of bryostatins, necessitates the exploration of advanced biotechnological strategies to ensure a reliable supply for research and potential therapeutic development.

Biosynthetic Machinery and Gene Cluster Identification

A pivotal development in understanding bryostatin biosynthesis was the identification and characterization of the "bry cluster," a large gene cluster within "Candidatus Endobugula sertula" responsible for the synthesis of these complex molecules ( researchgate.net, nih.gov, nih.gov, nih.gov, frontiersin.org, researchgate.net). This cluster encodes a suite of enzymes, predominantly Type I polyketide synthases (PKS), which are responsible for the stepwise assembly of the polyketide backbone, and accessory enzymes that carry out further modifications ( researchgate.net, nih.gov, nih.gov, nih.gov, wikipedia.org). The identification of this genetic machinery is foundational for biotechnological production efforts, as it provides the molecular blueprint for engineering production in heterologous hosts.

The key components identified within the bryostatin biosynthetic gene cluster include:

| Gene/Component | Description/Function | Associated Genes/Operons |

| PKS genes | Synthesize the core macrolactone ring through iterative condensation reactions. | bryBCXDA operon (five genes) |

| HMG-CS gene | Hydroxy-methyl-glutaryl CoA synthase homolog; involved in adding methyl ester groups and β-branching. | bryBCXDA operon (BryR homolog) |

| Acyltransferase | Involved in loading starter units or modifying intermediates. | bryPQRS operon |

| Beta-ketosynthase | Catalytic domain within PKS modules. | bryPQRS operon |

| Methyltransferase | Catalytic domain involved in modifying intermediates. | bryPQRS operon |

| BryX | A PKS component identified, though its specific role in the established pathway is less conventional due to domain arrangement. | Part of bry cluster |

Key Biotechnological Strategies for Bryostatin Production

The primary biotechnological approaches being investigated for the sustainable production of bryostatins, including this compound, revolve around overcoming the limitations of direct extraction and cultivation:

Heterologous Expression of Biosynthetic Gene Clusters: A major strategy involves the transfer and expression of the entire bryostatin biosynthetic gene cluster into a well-characterized and easily culturable heterologous host organism, such as Escherichia coli or yeast ( nih.gov, researchgate.net, frontiersin.org, rwu.edu). This approach aims to leverage the host's metabolic machinery to produce bryostatins or key precursors. However, the sheer size and complexity of the bryostatin PKS gene cluster, spanning approximately 80 kilobases, pose significant challenges for successful heterologous expression, requiring advanced genetic engineering techniques to ensure proper assembly, transcription, and enzymatic activity of all necessary components ( nih.gov, researchgate.net, frontiersin.org, rwu.edu).

Cultivation of Symbiotic Bacteria: Direct cultivation of the native producer, "Candidatus Endobugula sertula," represents another potential avenue for sustainable production through fermentation. Despite extensive efforts, this marine bacterium has proven exceptionally difficult to culture under standard laboratory conditions, often requiring highly specific and complex media and environmental parameters that mimic its natural marine symbiosis ( nih.gov, tandfonline.com, semanticscholar.org, rwu.edu). Success in culturing this organism would pave the way for direct fermentation-based production.

Specific Considerations for this compound

While the general strategies outlined above are being pursued for the entire class of bryostatins, specific, detailed research focusing on the biotechnological production of this compound is not extensively documented in the current literature. This compound is recognized as belonging to the "20-deoxy class" of bryostatins, which may exhibit distinct biological properties, such as differences in immunostimulatory effects, compared to other members like Bryostatin 1 ( tandfonline.com). The biotechnological efforts targeting the bryostatin gene cluster are therefore foundational for the potential future production of specific congeners like this compound, aiming to enable the synthesis of the entire family of these complex natural products.

Challenges and Future Directions

The principal obstacles to achieving sustainable biotechnological production of this compound and its related compounds include the recalcitrance of the native symbiotic bacterium to cultivation and the substantial technical hurdles associated with the heterologous expression and functional reconstitution of the large, multi-enzyme bryostatin biosynthetic gene cluster. Future research will likely focus on advancements in synthetic biology, metabolic engineering, and systems biology to optimize heterologous hosts, engineer more efficient pathways, and ultimately enable the scalable and cost-effective production of this compound and other valuable bryostatins.

Compound List:

Bryostatin 1

this compound

Bryostatins (general)

Q & A

Basic Research Questions

Q. How should a placebo-controlled trial for Bryostatin 13 in Alzheimer’s disease be designed to ensure robust cognitive outcome measurement?

- Methodological Answer :

- Use a randomized, double-blind design with stratified randomization to balance covariates like disease severity. Primary endpoints should include validated cognitive scales (e.g., Severe Impairment Battery [SIB] scores) measured at baseline and post-treatment intervals (e.g., weeks 5, 9, 13) .

- Include pre-specified exploratory analyses for subgroups (e.g., memantine-free patients) to assess drug interactions, but clearly distinguish these from primary hypotheses to avoid Type I errors .

- Ensure adherence to CONSORT guidelines for transparency in participant flow, attrition, and data imputation methods (e.g., last observation carried forward) .

Q. What statistical approaches are suitable for analyzing this compound’s efficacy in restoring cognitive function?

- Methodological Answer :

- Apply generalized estimating equations (GEE) to model longitudinal SIB scores, incorporating treatment-by-time interactions to assess trends .

- For confirmatory analysis, use one-sample t-tests to compare within-arm changes from baseline (e.g., 13-week SIB scores) and two-sample t-tests for between-group comparisons .

- Adjust for multiplicity using Bonferroni correction if testing multiple endpoints or secondary outcomes .

Q. How can sample size be determined for this compound trials targeting cognitive endpoints?

- Methodological Answer :

- Conduct power analyses based on pilot data for expected effect sizes (e.g., mean SIB score changes). For example, a study with 150 participants (50 per arm) may detect moderate effect sizes (Cohen’s d ≥ 0.5) with 80% power at α = 0.05 .

- Account for attrition (e.g., 15–20% dropout) and use intent-to-treat (ITT) analysis to preserve randomization integrity .

Q. What are best practices for ensuring reproducibility in this compound synthesis protocols?

- Methodological Answer :

- Document reaction conditions (e.g., catalysts, temperatures) and purification steps in detail, adhering to guidelines for supplementary data submission (e.g., spectra, HPLC traces) .

- Validate synthetic yields and purity using orthogonal methods (e.g., NMR, mass spectrometry) and report atom economy metrics to enable environmental impact assessments .

Advanced Research Questions

Q. How can conflicting efficacy results in this compound trials (e.g., baseline restoration vs. no improvement) be reconciled?

- Methodological Answer :

- Perform sensitivity analyses to assess confounding factors (e.g., concomitant medications like memantine, baseline cognitive variability) .

- Use mixed-effects models to explore individual response heterogeneity and identify patient subgroups with differential treatment effects .

- Replicate findings in preclinical models (e.g., transgenic AD mice) to isolate mechanisms (e.g., PKC-ε modulation) that may explain clinical variability .

Q. What strategies improve the synthetic efficiency of this compound while maintaining bioactivity?

- Methodological Answer :

- Employ convergent synthesis to simplify complex ring systems, prioritizing steps with high atom economy (e.g., ring-closing metathesis) .

- Test simplified analogues (e.g., bryologs) for PKC-binding affinity to identify structural motifs critical for activity, enabling targeted optimization .

- Use computational tools (e.g., DFT calculations) to predict stereochemical outcomes and minimize trial-and-error experimentation .

Q. How should exploratory analyses (e.g., memantine-free subgroup effects) be integrated into this compound trial reporting without inflating false discovery rates?

- Methodological Answer :

- Pre-specify exploratory hypotheses in the statistical analysis plan (SAP) and label them as secondary/tertiary outcomes to distinguish from primary aims .

- Apply false discovery rate (FDR) controls (e.g., Benjamini-Hochberg procedure) when testing multiple exploratory hypotheses .

- Report effect sizes with 95% confidence intervals rather than relying solely on p-values to contextualize clinical relevance .

Q. What methodologies enhance the rigor of this compound’s preclinical-to-clinical translation?

- Methodological Answer :

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge dose-response relationships from animal models to humans, incorporating blood-brain barrier penetration data .

- Validate biomarkers (e.g., CSF Aβ42, tau) in Phase I/II trials to confirm target engagement before Phase III .

- Share raw datasets (e.g., via public repositories) to enable meta-analyses and cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.